molecular formula C16H19ClN2 B1500133 Chlorpheniramine-d6 CAS No. 1185054-60-7

Chlorpheniramine-d6

Cat. No. B1500133
CAS RN: 1185054-60-7
M. Wt: 280.82 g/mol
InChI Key: SOYKEARSMXGVTM-WFGJKAKNSA-N
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Description

Chlorpheniramine-d6, also known as Chlorpheniramine Maleate, is an antihistaminic . It is used as a certified reference material and is available in the form of a white, odorless, crystalline powder . It is used to treat symptoms of allergies and colds .


Synthesis Analysis

Chlorpheniramine Maleate can be analyzed using methods such as Reversed-phase High-Performance Liquid-Chromatography (RP-HPLC) . This method has been successfully developed for the simultaneous determination of a quaternary mixture consisting of Chlorpheniramine Maleate .


Molecular Structure Analysis

The molecular formula of this compound is C20D6H17ClN2O4 . It has a molecular weight of 396.90 . The structure of this compound can be viewed in 2D or 3D formats .


Chemical Reactions Analysis

Chlorpheniramine Maleate tablets and granules can be analyzed non-destructively using chemometrics-assisted attenuated total reflectance infrared spectroscopy (ATR-IR) .


Physical And Chemical Properties Analysis

This compound is soluble in methanol and slightly soluble in water . It has a density of 1.1±0.1 g/cm3 and a boiling point of 379.0±42.0 °C at 760 mmHg .

Scientific Research Applications

1. Development of Taste-Masked Preparations

Jelvehgari et al. (2014) investigated the taste masking of Chlorpheniramine (CM) for pediatric and geriatric patients. They developed alginate/chitosan particles prepared by ionic gelation incorporating CM. This study focused on masking the bitter taste of CM by formulating microspheres and explored different concentrations of chitosan and Ca2+ for this purpose. The microspheres showed high drug entrapment efficiencies and desirable release characteristics at simulated intestine pH, indicating potential for oral preparations of CM with acceptable taste (Jelvehgari, Barghi, & Barghi, 2014).

2. Transdermal Patches for Infants

Agubata et al. (2020) developed and evaluated transdermal patches using hypromellose and cassava starch composite polymers for the delivery of chlorpheniramine in infants. These patches were characterized by various methods and showed efficient permeation and flux, indicating their potential use for delivering low-dose chlorpheniramine through soft and thin infant skin (Agubata et al., 2020).

3. Environmental Applications

Chen et al. (2020) explored the catalytic degradation of chlorpheniramine over GO-Fe3O4 in water, focusing on eliminating chlorpheniramine and the formation of nitrosamine byproducts. This study highlighted the efficiency of GO-Fe3O4 as an adsorbent and catalyst in chlorpheniramine degradation by H2O2 with limited nitrosamine formation, suggesting its potential environmental application (Chen, Huang, Lin, & Huang, 2020).

4. Electrochemical Sensing Platform

Moulaee et al. (2019) reported the development of a biosensor by immobilizing double-stranded DNA on the surface of overoxidized polypyrrole-reduced graphene oxide modified pencil graphite electrode for the measurement of chlorpheniramine. This biosensor offered a sensitive approach for chlorpheniramine determination, highlighting its potential use in electroanalytical methods for drug determination in various samples (Moulaee, Ganjali, Norouzi, & Beitollahi, 2019).

5. Analytical Methods in Food Samples

Zhao et al. (2014) developed a method for the determination of chlorpheniramine in animal-derived food samples using liquid chromatography-tandem mass spectrometry. This method, based on the QuEChERS approach, was validated and used for the quantitative determination of chlorpheniramine, demonstrating its applicability in food safety and quality control (Zhao, Li, Qiu, Wang, Yang, & Chen, 2014).

Mechanism of Action

Target of Action

Chlorpheniramine-d6, like its parent compound Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .

Mode of Action

This compound acts as an antagonist at the histamine H1 receptor . It binds to these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the histamine H1 receptor, this compound disrupts histamine signaling . This leads to a reduction in the symptoms associated with histamine release, such as those seen in allergic reactions . Additionally, this compound may also affect the cytochrome P450 (CYP) 2D6 enzyme, which is important in drug metabolism and has a potentially constitutive role in central nervous system function .

Pharmacokinetics

This compound, like Chlorpheniramine, is expected to have significant first-pass metabolism in the liver via CYP450 enzymes, including CYP2D6 . The drug is distributed throughout the body, with a volume of distribution in children and adolescents of 7 ± 2.8 L/kg and in adults of 6-12 L/kg . The half-life of this compound is expected to be similar to that of Chlorpheniramine, which is 14-24 hours in adults .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with histamine release. By blocking the histamine H1 receptor, this compound can reduce symptoms such as itching, vasodilation, and bronchoconstriction . In addition, this compound has been shown to exhibit antiviral properties by interfering with viral adsorption, replication, and directly inactivating the virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and hence the efficacy of this compound . Furthermore, the pH of the environment could influence the ionization state of this compound, potentially affecting its absorption and distribution .

Future Directions

The future of Chlorpheniramine-d6 lies in the field of personalized drug dosing in psychiatry . The use of CYP2D6 genotyping is steadily increasing, and it is hoped that pre-emptive genotyping will be successful in predicting individual dose requirements .

Biochemical Analysis

Biochemical Properties

Chlorpheniramine-d6 functions as a histamine H1 receptor antagonist. It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This interaction inhibits the typical effects of histamine, such as increased vascular permeability and smooth muscle contraction . This compound interacts with various biomolecules, including histamine receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes .

Cellular Effects

This compound affects various cell types by blocking histamine H1 receptors, thereby preventing histamine-induced cellular responses. This blockade can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can reduce the release of pro-inflammatory cytokines, thereby modulating the immune response . Additionally, it can affect smooth muscle cells by preventing histamine-induced contraction, leading to relaxation of the respiratory tract .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, which are G-protein-coupled receptors. This binding prevents histamine from activating these receptors, thereby inhibiting downstream signaling pathways that lead to allergic symptoms . This compound may also interact with cytochrome P450 enzymes, which are involved in its metabolism and can influence its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its antihistamine effects over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively blocks histamine-induced responses without significant adverse effects . At higher doses, this compound can cause sedation, dry mouth, and other anticholinergic effects . In some cases, very high doses can lead to toxicity, including respiratory depression and cardiac complications .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve N-dealkylation and oxidation, leading to the formation of demethylated metabolites . These metabolites are then excreted in the urine. The metabolism of this compound can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound is also known to cross the blood-brain barrier, which can contribute to its sedative effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can also be found in the nucleus of cells . Its subcellular localization is influenced by its chemical properties and interactions with cellular components. The presence of this compound in the nucleus suggests that it may have effects on gene expression and other nuclear processes .

properties

IUPAC Name

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661870
Record name 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185054-60-7
Record name 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorpheniramine polistirex was prepared by mixing 3.12 kg of chlorpheniramine maleate with 26.00 kg of ion-exchange resin particles (AMBERLITE IRP69; US Std. Mesh #100-#400) suspended in USP water at about 30° C. The resulting suspension was centrifuged and the product washed with USP water. The wet cake was dried and sieved through a US Std #30 mesh screen. The chlorpheniramine content of the dried product was equivalent to approximately 11% by weight.
Quantity
3.12 kg
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ion-exchange
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26 kg
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Synthesis routes and methods II

Procedure details

Chlorpheniramine maleate, 15 g, is dissolved in 150 ml of water, to which about 20 ml of ammonium hydroxide is added. The resulting precipitate is extracted with diethyl ether (2×50 ml), washed with water, and dried with anhydrous sodium sulfate. The diethyl ether is evaporated under a stream of nitrogen to give chlorpheniramine free base. The chlorpheniramine free base is dissolved in a mixture of linoleic acid, propylene glycol, and triacetin. The previous mixture is uniformly dispersed in a mixture of medical grade dimethylsiloxane and dibutyl tin dilaurate. The resulting mixture is casted as a membrane on a smooth Teflon surface in a mold and allowed to cure at room temperature for about eighteen hours. The resulting material is applied as a film on adhesive tape.
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
150 mL
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20 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Chlorpheniramine-d6 used in this research?

A1: this compound was employed as an internal standard for the quantification of Chlorpheniramine in animal-derived food samples. [] Internal standards are compounds chemically similar to the target analyte, added in known amounts to samples, standards, and blanks. They are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations during sample preparation and instrument response, ultimately improving the accuracy and precision of the analysis. []

Q2: How does the use of this compound impact the results of the analysis?

A2: Utilizing this compound helps ensure the reliability and accuracy of the Chlorpheniramine measurements. Since the deuterated internal standard exhibits similar chemical behavior to the analyte but differs in mass, it can be distinguished by the mass spectrometer. By comparing the signal ratios of the analyte and internal standard, researchers can minimize the impact of matrix effects, instrument variability, and potential analyte loss during sample preparation. This ultimately leads to more accurate and reliable quantification of Chlorpheniramine in the food samples. []

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